molecular formula C12H18N2 B1627532 2,2-Dimethyl-1-phenylpiperazine CAS No. 223786-43-4

2,2-Dimethyl-1-phenylpiperazine

Cat. No.: B1627532
CAS No.: 223786-43-4
M. Wt: 190.28 g/mol
InChI Key: MJFZXGOEORNVJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-1-phenylpiperazine is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Chemical Reactions Analysis

Acylation Reactions

Example Reaction:

2,2-Dimethyl-1-phenylpiperazine+AcClBaseN4-Acetyl-2,2-dimethyl-1-phenylpiperazine+HCl\text{this compound} + \text{AcCl} \xrightarrow{\text{Base}} \text{N4-Acetyl-2,2-dimethyl-1-phenylpiperazine} + \text{HCl}

  • Conditions : Use of LiHMDS (lithium hexamethyldisilazide) as a base in tetrahydrofuran (THF) at 80°C facilitates efficient acylation .

  • Yield : Analogous reactions with substituted piperazines report yields of 50–70% under optimized conditions .

Alkylation Reactions

Alkylation typically targets the secondary amine. The methyl substituents may slow reaction kinetics but do not preclude functionalization:

Example Reaction:

This compound+R-XK2CO3,DMFN4-Alkylated Derivative\text{this compound} + \text{R-X} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} \text{N4-Alkylated Derivative}

  • Electrophiles : Alkyl halides (e.g., benzyl chloride) or aryl halides.

  • Conditions : Potassium carbonate in dimethylformamide (DMF) at room temperature, as demonstrated in phenylpiperazine alkylation studies .

  • Steric Effects : Bulky electrophiles may require elevated temperatures (e.g., 60–80°C) .

Salt Formation

The secondary amine can form pharmaceutically relevant salts with acids:

Example :

This compound+Fumaric AcidFumarate Salt\text{this compound} + \text{Fumaric Acid} \rightarrow \text{Fumarate Salt}

  • Application : Salt formation improves solubility and stability. The fumarate salt of a related compound, 1-[2-(2,4-dimethyl-phenylsulfanyl)-phenyl]piperazine, is documented with a molecular weight of 414.5 g/mol .

Coordination Chemistry

Piperazines act as ligands in metal complexes. The methyl and phenyl groups influence coordination geometry:

Example Reaction :

This compound+Cd(NO3)2Cd(II) Complex\text{this compound} + \text{Cd(NO}_3\text{)}_2 \rightarrow \text{Cd(II) Complex}

  • Structural Insights : Piperazine derivatives form octahedral or square-planar complexes, depending on the metal ion . Steric effects from substituents may favor monodentate over chelating binding modes.

Oxidation and Functionalization

While methyl groups are generally inert, the phenyl ring can undergo electrophilic substitution under controlled conditions:

Potential Reactions :

  • Nitration : Requires HNO₃/H₂SO₄, yielding nitro derivatives.

  • Sulfonation : Achieved with chlorosulfonic acid, though steric hindrance may limit regioselectivity .

Comparative Reactivity Table

Reaction TypeConditionsYield RangeKey Challenges
AcylationLiHMDS, THF, 80°C50–70%Steric hindrance at N4
AlkylationK₂CO₃, DMF, RT60–85%Slow kinetics with bulky R-X
Salt FormationAcid in polar solvent>90%Choice of counterion
CoordinationMetal salts in MeOH/EtOH70–80%Ligand geometry modulation

Properties

CAS No.

223786-43-4

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2,2-dimethyl-1-phenylpiperazine

InChI

InChI=1S/C12H18N2/c1-12(2)10-13-8-9-14(12)11-6-4-3-5-7-11/h3-7,13H,8-10H2,1-2H3

InChI Key

MJFZXGOEORNVJJ-UHFFFAOYSA-N

SMILES

CC1(CNCCN1C2=CC=CC=C2)C

Canonical SMILES

CC1(CNCCN1C2=CC=CC=C2)C

Origin of Product

United States

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